![molecular formula C12H35NO3Si4 B3030872 3-[[Dimethyl(trimethylsilyloxy)silyl]oxy-methyl-trimethylsilyloxysilyl]propan-1-amine CAS No. 99363-37-8](/img/structure/B3030872.png)
3-[[Dimethyl(trimethylsilyloxy)silyl]oxy-methyl-trimethylsilyloxysilyl]propan-1-amine
Overview
Description
3-[[Dimethyl(trimethylsilyloxy)silyl]oxy-methyl-trimethylsilyloxysilyl]propan-1-amine is a complex organosilicon compound characterized by its multiple trimethylsilyl groups attached to a silicon atom. This compound is part of the siloxane family, which are silicon-oxygen polymers known for their unique properties such as thermal stability, chemical resistance, and flexibility.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the reaction of trimethylsilyl chloride with an appropriate alcohol to form trimethylsilyl ethers. These intermediates are then further reacted with other silane derivatives under controlled conditions to build the complex siloxane structure.
Industrial Production Methods: In an industrial setting, the production of this compound is carried out using large-scale reactors with precise temperature and pressure controls to ensure the formation of the desired siloxane structure. The process involves the use of catalysts to facilitate the reactions and purification steps to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Can be achieved using reducing agents like lithium aluminum hydride.
Substitution: Often involves nucleophilic substitution reactions with various nucleophiles.
Major Products Formed:
Oxidation: Formation of silanol groups or other oxidized derivatives.
Reduction: Production of reduced silane derivatives.
Substitution: Generation of various substituted siloxane compounds.
Scientific Research Applications
This compound finds applications in several scientific fields:
Chemistry: Used as a reagent in organic synthesis and as a protective group in chemical reactions.
Biology: Employed in the study of biomolecules and as a component in biochemical assays.
Medicine: Utilized in drug delivery systems and as a component in medical devices.
Industry: Applied in the production of silicones, coatings, and adhesives due to its unique properties.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with various molecular targets and pathways. The trimethylsilyl groups provide stability and resistance to hydrolysis, making the compound useful in applications requiring durability and chemical inertness.
Comparison with Similar Compounds
Dimethylsiloxane: A simpler siloxane compound with fewer trimethylsilyl groups.
Aminopropylmethylsiloxane: A related compound with similar applications but different structural features.
Uniqueness: 3-[[Dimethyl(trimethylsilyloxy)silyl]oxy-methyl-trimethylsilyloxysilyl]propan-1-amine stands out due to its complex structure and the presence of multiple trimethylsilyl groups, which enhance its stability and versatility compared to simpler siloxane compounds.
Biological Activity
3-[[Dimethyl(trimethylsilyloxy)silyl]oxy-methyl-trimethylsilyloxysilyl]propan-1-amine, also known as a silicone-based compound, exhibits unique biological activities due to its structural properties. The compound's molecular formula is and it has a molecular weight of approximately 303.9 g/mol. This compound belongs to a class of siloxanes and silicones which are characterized by their silicone backbone and functional groups that enhance their interaction with biological systems.
Chemical Structure
The chemical structure of the compound includes multiple siloxane units, which contribute to its hydrophobic properties, while the amine functional group provides potential for interactions with biological molecules. The presence of dimethyl and trimethylsilyloxy groups enhances its stability and reactivity in various applications.
The primary biological activity of this compound is attributed to its ability to modify surface properties and enhance material compatibility in biological systems.
- Surface Tension Reduction : The compound acts as a surfactant, reducing surface tension and improving wetting properties, which is crucial in applications such as drug delivery systems and biocompatible materials.
- Cellular Interaction : It can interact with cellular membranes due to its amphiphilic nature, allowing for better penetration and distribution in biological tissues.
Research indicates that this compound can exhibit various biochemical effects:
- Irritation Potential : Studies have shown that it can cause skin and eye irritation upon contact, necessitating caution in handling.
- Sensitization Response : In animal models, particularly in local lymph node assays (LLNA), the compound has demonstrated a positive dermal sensitization response, indicating potential allergenic properties.
Pharmacokinetics
The pharmacokinetic profile of this compound suggests:
- Solubility : It is insoluble in water but soluble in organic solvents, which influences its bioavailability and distribution within biological systems.
- Stability : The compound exhibits stability under laboratory conditions, making it suitable for various industrial and biomedical applications.
Case Studies
- Biocompatibility Assessment : A study evaluated the biocompatibility of silicone-based compounds similar to this compound in medical devices. Results indicated favorable interactions with human cells, supporting their use in implants and drug delivery systems.
- Dermal Sensitization Study : An LLNA study on mice showed that exposure to the compound resulted in increased lymph node proliferation, suggesting sensitization potential. This highlights the need for thorough safety assessments before clinical applications.
Applications
The biological activity of this compound allows it to be utilized across various fields:
- Medical Devices : Due to its biocompatibility, it is used in coatings for medical devices.
- Cosmetics : Its surfactant properties make it a valuable ingredient in personal care products for skin conditioning and emulsification.
Data Table
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 303.9 g/mol |
Purity | Generally ≥ 95% |
Solubility | Insoluble in water |
Sensitization Potential | Positive in LLNA study |
Primary Applications | Medical devices, cosmetics |
Properties
IUPAC Name |
3-[[dimethyl(trimethylsilyloxy)silyl]oxy-methyl-trimethylsilyloxysilyl]propan-1-amine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H35NO3Si4/c1-17(2,3)14-19(7,8)16-20(9,12-10-11-13)15-18(4,5)6/h10-13H2,1-9H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBIVGPXVEWZIAS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)O[Si](C)(C)O[Si](C)(CCCN)O[Si](C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H35NO3Si4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.75 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Siloxanes and Silicones, 3-aminopropyl Me, di-Me | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
99363-37-8 | |
Record name | Siloxanes and Silicones, 3-aminopropyl Me, di-Me | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Siloxanes and Silicones, 3-aminopropyl Me, di-Me | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.749 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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